molecular formula C15H17N3O2 B4240823 N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methylphenyl)oxamide

N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methylphenyl)oxamide

Cat. No.: B4240823
M. Wt: 271.31 g/mol
InChI Key: VJZHEWQWDLZCQF-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(3-methylphenyl)ethanediamide: is an organic compound that features a pyrrole ring substituted with two methyl groups and an ethanediamide linkage to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(3-methylphenyl)ethanediamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions: The 2,5-dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

    Amide Bond Formation: The ethanediamide linkage can be formed by reacting the pyrrole derivative with an appropriate acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(3-methylphenyl)ethanediamide: can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(3-methylphenyl)ethanediamide: may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of conductive polymers or organic semiconductors.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(3-methylphenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties could be exploited in the design of novel materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(phenyl)ethanediamide
  • N-(1H-pyrrol-1-yl)-N’-(3-methylphenyl)ethanediamide

Uniqueness

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(3-methylphenyl)ethanediamide: is unique due to the specific substitution pattern on the pyrrole ring and the presence of the methylphenyl group, which may confer distinct electronic and steric properties compared to similar compounds.

Properties

IUPAC Name

N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-5-4-6-13(9-10)16-14(19)15(20)17-18-11(2)7-8-12(18)3/h4-9H,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZHEWQWDLZCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN2C(=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methylphenyl)oxamide
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N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methylphenyl)oxamide
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N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methylphenyl)oxamide
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N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methylphenyl)oxamide
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N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methylphenyl)oxamide

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